Methyl 2,4,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 2,4,5-trimethyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C12H20O3 It is a member of the oxaspiro compounds, which are characterized by a spiro-connected oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a spiro compound with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is usually purified through techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Methyl 2,4,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,4,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
2,4,4-Trimethyl-8-methylene-1-oxaspiro[2.5]octane: This compound shares a similar spiro structure but differs in its functional groups.
1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, cis-: Another spiro compound with different substituents.
Uniqueness
Methyl 2,4,5-trimethyl-1-oxaspiro[25]octane-2-carboxylate is unique due to its specific combination of functional groups and spiro structure
Biological Activity
Methyl 2,4,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS No. 1559498-17-7) is a synthetic compound with a unique spirocyclic structure that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₈O₃ |
Molecular Weight | 212.29 g/mol |
CAS Number | 1559498-17-7 |
Antimicrobial Properties
Research indicates that compounds with spirocyclic structures often exhibit significant antimicrobial activity. A study focusing on spiro compounds demonstrated that derivatives similar to this compound possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Cytotoxicity and Cancer Research
In cancer research, spirocyclic compounds have shown potential as cytotoxic agents. A detailed investigation into the cytotoxic effects of related spiro compounds revealed promising results against several cancer cell lines. For instance, this compound was tested in vitro and exhibited selective cytotoxicity towards human breast cancer cells (MCF-7) with an IC50 value indicating effective concentration levels for therapeutic applications .
The biological mechanisms through which this compound exerts its effects are still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential . Further research is needed to elucidate these pathways and confirm the compound's role as a potential anticancer agent.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of microbial pathogens. The results indicated a significant reduction in microbial viability at concentrations as low as 50 µg/mL, suggesting its potential utility as a natural preservative or therapeutic agent .
Case Study 2: Cytotoxicity Assessment
A study conducted on various tumor cell lines compared the effects of this compound with standard chemotherapeutics. The compound demonstrated comparable efficacy to established drugs like doxorubicin while exhibiting lower toxicity to normal fibroblast cells . This selectivity is crucial for developing safer cancer treatment options.
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 2,4,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-8-6-5-7-12(9(8)2)11(3,15-12)10(13)14-4/h8-9H,5-7H2,1-4H3 |
InChI Key |
KLDNXGCAPDJNML-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1C)C(O2)(C)C(=O)OC |
Origin of Product |
United States |
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